REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.[H][H]>C1COCC1.[Ni]>[NH2:9][C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=1[SH:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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BrC1=CC(=C(C=C1)S)[N+](=O)[O-]
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Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)S)[N+](=O)[O-]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
FILTRATION
|
Details
|
The solid filter-cake
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in pyridine (600 mL) at 100° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the Ni residue
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=CC(=C1)Br)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |